3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid

CAS No.: 2248290-21-1

Cat. No.: VC4494148

Molecular Formula: C9H5F5O2

Molecular Weight: 240.129

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248290-21-1 |

|---|---|

| Molecular Formula | C9H5F5O2 |

| Molecular Weight | 240.129 |

| IUPAC Name | 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16) |

| Standard InChI Key | VTAKRCVGSOFIOY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

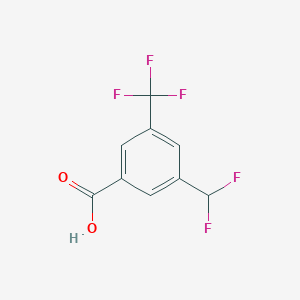

The molecular formula of the compound is C9H5F5O2, with a molecular weight of 240.13 g/mol . Its IUPAC name, 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid, reflects the substitution pattern: a difluoromethyl group at position 3 and a trifluoromethyl group at position 5 of the benzene ring. The carboxylic acid functional group (-COOH) occupies position 1 (Figure 1) .

Spectroscopic and Computational Data

-

Predicted Collision Cross-Section (CCS):

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity toward electrophilic substitution.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of a benzoic acid precursor. A representative method includes:

-

Chlorination and Fluorination: Starting from m-xylene, chlorination yields intermediates like meta-bis(trichloromethyl)benzene, followed by fluorination using hydrogen fluoride (HF) to introduce CF3 groups .

-

Hydrolysis: Catalytic hydrolysis of intermediates in the presence of zinc-containing catalysts (e.g., zinc acetate) produces the final benzoic acid derivative .

Optimized Reaction Conditions

Data from experimental procedures highlight efficient coupling reactions:

Physicochemical Properties

Spectroscopic Profiles

-

NMR: ¹H NMR (CDCl3) signals at δ 7.84 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), and 5.13 (s, 2H) confirm aromatic and ester proton environments .

-

MS: Electrospray ionization (ESI) shows prominent [M+Na]+ peaks at m/z 263.01 .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The -COOH group enables conversion to acyl chlorides, amides, and esters. For example:

-

Amidation: Reacting with amines via coupling agents (e.g., BOP, HATU) yields bioactive amides .

-

Esterification: Treatment with alcohols under basic conditions produces esters for further derivatization .

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to meta/para positions, facilitating nitro or sulfonyl group incorporation.

Applications in Pharmaceutical and Material Science

Drug Discovery

-

Antiviral Agents: The compound’s derivatives inhibit influenza A virus fusion (IC50 = 0.22 µM) by disrupting host cell entry .

-

Kinase Inhibitors: Fluorinated benzoic acids are precursors in tyrosine kinase inhibitor synthesis, targeting cancers.

Advanced Materials

-

Polymer Additives: Enhances thermal stability in fluoropolymers used in coatings.

-

Liquid Crystals: Trifluoromethyl groups improve mesophase behavior in display technologies .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume